Kadsumarin A
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Overview
Description
Kadsumarin A is a natural product found in Schisandra arisanensis, Kadsura japonica, and Kadsura philippinensis with data available.
Scientific Research Applications
Neurodegenerative Diseases
Kadsumarin A and its analogues, like coumarins, have significant implications in neurodegenerative diseases (NDs). Research has shown that coumarins and their derivatives are promising in developing new therapeutic leads for NDs. For instance, clinical candidates such as nodakenin have shown potential in reducing memory impairment (Jameel, Umar, Kumar, & Hoda, 2016).
Biological Activities
Coumarins, from which this compound is derived, are recognized for their broad range of biological activities. This includes interaction with various enzymes and receptors, leading to potential applications in treating diseases and uses in agrochemical, cosmetic, and fragrance industries (Annunziata, Pinna, Dallavalle, Tamborini, & Pinto, 2020).
Potential Against Non-Communicable Diseases
This compound's precursor, esculetin (a derivative of coumarin), has demonstrated potential roles in various non-communicable diseases like obesity, diabetes, and cardiovascular disorders. Its effects have been attributed to antioxidant, anti-proliferative, and cytoprotective potential (Kadakol, Sharma, Kulkarni, & Gaikwad, 2016).
Anti-Microtubule Breast Cancer Therapeutics
In the realm of breast cancer chemotherapy, this compound-related compounds like coumarins have been instrumental. The development of novel compounds, including coumarin derivatives, aims to improve specificity and reduce toxicities in breast cancer treatments (Mahaddalkar & Lopus, 2017).
Antioxidant Activity
Synthetic aminocoumarins, related to this compound, have shown significant antioxidant activity. They demonstrate potential in treating conditions like insulin-dependent diabetes mellitus due to their anti-glycative action (Aminjafari, Miroliaei, Angelova, Emamzadeh, Djukic, Djuric, & Saso, 2016).
Properties
Molecular Formula |
C24H28O8 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[(9S,10R,11S)-19-hydroxy-3,4,5-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] acetate |
InChI |
InChI=1S/C24H28O8/c1-11-7-14-8-16(27-4)23(28-5)24(29-6)18(14)19-15(21(12(11)2)32-13(3)25)9-17-22(20(19)26)31-10-30-17/h8-9,11-12,21,26H,7,10H2,1-6H3/t11-,12+,21-/m0/s1 |
InChI Key |
SDLRHFQILAEGGK-DCVWQXJKSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@H]([C@@H]1C)OC(=O)C)OCO4)O)OC)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C)OCO4)O)OC)OC)OC |
Synonyms |
kadsumarin A kadsumarin-A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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